molecular formula C19H17N5O6S B2842937 N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-32-8

N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2842937
M. Wt: 443.43
InChI Key: HUHWRQGYTXPESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds derived from benzodioxinyl and furanyl carboxamides, exploring their potential as anti-inflammatory and analgesic agents. For instance, compounds synthesized from visnaginone and khellinone derivatives showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac. This research opens pathways for developing new therapeutic agents targeting inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antiallergic Potential

Another study focused on the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, demonstrating potent antiallergic activity. These compounds effectively inhibited the action of serotonin, histamine, and bradykinin, showcasing a novel class of antiallergic agents with high efficacy (V. Georgiev, R. Mack, David J. Walter, L. Radov, J. Baer, 1987).

Exploration of Biological Activities

The synthesis and evaluation of tetrahydropyrimidine–isatin hybrids highlight their potential as antibacterial, antifungal, and anti-tubercular agents. This indicates the compound's versatility in contributing to the development of novel drugs targeting a wide range of infectious diseases (T. N. Akhaja, J. Raval, 2012).

Development of Photonic Biosensors

Research into 3-aminopropoxy-substituted dioxins, suitable for developing aptamers for photonic biosensor applications, leverages the compound's structure for environmental monitoring and health implications. This innovative approach aims at detecting dioxins, pollutants with serious health risks (Stefania Kalantzi et al., 2021).

Future Directions

Future research could focus on elucidating the precise structure and properties of this compound, as well as its potential biological activity. This could involve detailed synthetic and analytical studies, as well as biological assays .

properties

IUPAC Name

N-[4-amino-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O6S/c20-16-15(22-17(26)12-2-1-5-28-12)18(27)24-19(23-16)31-9-14(25)21-10-3-4-11-13(8-10)30-7-6-29-11/h1-5,8H,6-7,9H2,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWRQGYTXPESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.